molecular formula C13H12O B3031810 3-(2-METHYLPHENYL)PHENOL CAS No. 71965-05-4

3-(2-METHYLPHENYL)PHENOL

Cat. No.: B3031810
CAS No.: 71965-05-4
M. Wt: 184.23 g/mol
InChI Key: MCSAAIIHOSTYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenyl)phenol is an organic compound with the molecular formula C13H12O. It is a type of phenol where a hydroxyl group is directly attached to an aromatic ring. . Phenols are known for their antiseptic properties and are used in various chemical applications.

Biochemical Analysis

Biochemical Properties

3-(2-METHYLPHENYL)PHENOL plays a significant role in biochemical reactions due to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The hydroxyl group in this compound can form hydrogen bonds with amino acid residues in enzyme active sites, influencing enzyme activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can modulate the expression of genes related to antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Additionally, this compound impacts cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, this compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to the compound may lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At high doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound’s localization and accumulation can be influenced by its affinity for specific cellular compartments. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Methylphenyl)phenol involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. It typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of phenol derivatives often involves nucleophilic aromatic substitution reactions. For example, the preparation of phenol derivatives can be achieved through the hydroxylation of benzenes or metal-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Electrophilic Substitution: Various electrophiles like halogens, nitro groups, and sulfonic acids.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Substitution: Substituted phenols with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylphenyl)phenol is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-(2-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSAAIIHOSTYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222251
Record name 2'-Methyl(1,1'-biphenyl)-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71965-05-4
Record name 2′-Methyl[1,1′-biphenyl]-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71965-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Methyl(1,1'-biphenyl)-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071965054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Methyl(1,1'-biphenyl)-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-methyl[1,1'-biphenyl]-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-METHYLPHENYL)PHENOL
Reactant of Route 2
Reactant of Route 2
3-(2-METHYLPHENYL)PHENOL
Reactant of Route 3
Reactant of Route 3
3-(2-METHYLPHENYL)PHENOL
Reactant of Route 4
Reactant of Route 4
3-(2-METHYLPHENYL)PHENOL
Reactant of Route 5
Reactant of Route 5
3-(2-METHYLPHENYL)PHENOL
Reactant of Route 6
Reactant of Route 6
3-(2-METHYLPHENYL)PHENOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.